molecular formula C12H17ClN2OS B4948963 N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea

N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea

Cat. No.: B4948963
M. Wt: 272.79 g/mol
InChI Key: MDTRBYDEXUMEMI-UHFFFAOYSA-N
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Description

N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea, also known as CBTU, is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that plays a crucial role in regulating insulin signaling and glucose homeostasis.

Mechanism of Action

N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea inhibits PTP1B by binding to the active site of the enzyme, preventing it from dephosphorylating insulin receptor substrate-1 (IRS-1). This leads to increased insulin signaling and glucose uptake in peripheral tissues, which ultimately results in improved glycemic control.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea is its high potency and selectivity for PTP1B, which makes it an ideal tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of this compound is its low solubility in water, which can make it challenging to administer in vivo.

Future Directions

Future research on N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea could focus on developing more soluble analogs of the compound to improve its bioavailability and pharmacokinetic properties. Additionally, this compound could be investigated for its potential therapeutic effects in other diseases, such as cancer and inflammatory disorders. Finally, the role of PTP1B in other physiological processes could be explored to better understand the broader implications of this compound's mechanism of action.

Synthesis Methods

The synthesis of N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea involves the reaction of N,N-dimethylformamide dimethyl acetal with 2-chlorobenzyl mercaptan, followed by the reaction of the resulting product with N,N-dimethylurea. The final product is purified by recrystallization to obtain high purity this compound.

Scientific Research Applications

N'-{2-[(2-chlorobenzyl)thio]ethyl}-N,N-dimethylurea has been extensively studied for its therapeutic potential in the treatment of type 2 diabetes and other metabolic disorders. As a PTP1B inhibitor, this compound enhances insulin signaling and improves glucose uptake in peripheral tissues, leading to improved glycemic control. Additionally, this compound has been shown to have anti-inflammatory and anti-cancer properties, making it a promising candidate for the treatment of various diseases.

Properties

IUPAC Name

3-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-1,1-dimethylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2OS/c1-15(2)12(16)14-7-8-17-9-10-5-3-4-6-11(10)13/h3-6H,7-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDTRBYDEXUMEMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NCCSCC1=CC=CC=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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